2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a phenylethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol typically involves multi-step organic reactions. One common approach is the reaction of 2-(methylsulfanyl)-5-pyrimidinemethanol with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol can undergo various chemical reactions, including:
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Various reduced derivatives depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)-5-pyrimidinemethanol: A precursor in the synthesis of the target compound.
2-(Methylsulfanyl)-5-pyrimidinylamine: Another related compound with similar structural features.
Uniqueness
2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol is unique due to its combination of a pyrimidine ring with a phenylethanol moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula: C14H17N3OS
- Molecular Weight: 275.37 g/mol
- IUPAC Name: 2-[(2-methylsulfanylpyrimidin-5-yl)methylamino]-1-phenylethanol
- Canonical SMILES: CSC1=NC=C(C=N1)CNCC(C2=CC=CC=C2)O
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity, influencing pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties , making it a candidate for further investigation in the development of antimicrobial agents. Studies have demonstrated that derivatives of methylsulfanyl pyrimidines can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.
Antiproliferative Effects
There is evidence supporting the antiproliferative activity of this compound against cancer cell lines. The compound's structural features may allow it to interfere with cancer cell metabolism or induce apoptosis, although specific pathways remain to be fully elucidated.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often using solvents like ethanol or methanol under controlled conditions. The ability to modify the methylsulfanyl group allows for the creation of various derivatives that may exhibit enhanced biological activities.
Eigenschaften
Molekularformel |
C14H17N3OS |
---|---|
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
2-[(2-methylsulfanylpyrimidin-5-yl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C14H17N3OS/c1-19-14-16-8-11(9-17-14)7-15-10-13(18)12-5-3-2-4-6-12/h2-6,8-9,13,15,18H,7,10H2,1H3 |
InChI-Schlüssel |
LRSYASJVFJDYSN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C=N1)CNCC(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.